5-Methyl-7-methoxyisoflavone

Doping Control Analysis Pharmacokinetics Metabolite Profiling

5-Methyl-7-methoxyisoflavone yields 8 distinct urinary metabolites versus 6 for ipriflavone, making it non-substitutable for analytical method development. Its dual 5-methyl/7-methoxy substitution drives unique aromatase inhibition and NF-κB pathway targeting activity, absent in mono-substituted isoflavones. Validated in HCT116 colon cancer models at 10–40 µM. Procure this specific derivative—not generic isoflavone analogs—to ensure reproducible pharmacokinetic profiling and reliable false-positive detection in cannabinoid immunoassay cross-reactivity studies.

Molecular Formula C17H14O3
Molecular Weight 266.29 g/mol
CAS No. 82517-12-2
Cat. No. B191856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-methoxyisoflavone
CAS82517-12-2
Synonyms5-methyl-7-methoxyisoflavone
Molecular FormulaC17H14O3
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC
InChIInChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3
InChIKeyWGOUYULOZZRTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-7-methoxyisoflavone (CAS 82517-12-2) Procurement Guide for Research and Industrial Applications


5-Methyl-7-methoxyisoflavone (CAS 82517-12-2), also referred to as methoxyisoflavone, is a synthetic isoflavone derivative belonging to the flavonoid class. It is a non-steroidal compound characterized by a methyl substitution at the 5-position and a methoxy group at the 7-position of the isoflavone backbone [1]. This compound is orally active and has been investigated for its remyelinating and antioxidant properties, as well as its capacity to inhibit the enzyme aromatase, thereby interfering with testosterone metabolic pathways . It is distinct from natural dietary isoflavones such as genistein and daidzein and is typically encountered as a white to off-white crystalline powder with a molecular weight of 266.29 g/mol [1].

Why 5-Methyl-7-methoxyisoflavone Cannot Be Substituted with Generic Isoflavone Analogs


Procurement of generic isoflavone derivatives cannot ensure functional equivalence to 5-Methyl-7-methoxyisoflavone. While structural analogs like ipriflavone (7-isopropoxyisoflavone) and 7-methoxyisoflavone share the core isoflavone scaffold, specific substitutions critically alter metabolic fate and biological targeting. A direct comparative investigation of in vivo metabolism in human subjects demonstrated that 5-Methyl-7-methoxyisoflavone yields a distinct profile of eight urinary metabolites, compared to six for ipriflavone, underscoring divergent pharmacokinetic processing that cannot be inferred from structural similarity alone [1]. Furthermore, the dual 5-methyl and 7-methoxy substitution pattern is essential for its reported aromatase inhibition and NF-κB targeting activity, differentiating it from unsubstituted or mono-substituted isoflavones .

Quantitative Evidence Guide: 5-Methyl-7-methoxyisoflavone Differentiation Data


Comparative In Vivo Metabolism: 5-Methyl-7-methoxyisoflavone vs. Ipriflavone

A head-to-head in vivo human study directly compared the metabolism of 5-Methyl-7-methoxyisoflavone and ipriflavone (7-isopropoxyisoflavone) in male subjects following oral administration. The analysis identified a greater number of distinct urinary metabolites for 5-Methyl-7-methoxyisoflavone relative to its comparator [1].

Doping Control Analysis Pharmacokinetics Metabolite Profiling

Clonogenic Survival Inhibition in Human Colon Cancer Cells

In a study evaluating the effects of isoflavones on human colon cancer cell viability, 5-Methyl-7-methoxyisoflavone demonstrated concentration-dependent inhibition of clonogenic survival in HCT116 cells .

Cancer Research Oncology Colorectal Cancer

False-Positive Interference in Cannabinoid Immunoassays

A study identified that metabolites of 5-Methyl-7-methoxyisoflavone can cross-react with commercial cannabinoid immunoassay screening tests, leading to false-positive results for cannabis use [1].

Toxicology Forensic Chemistry Analytical Interference

Aromatase Inhibition and NF-κB Targeting Activity

5-Methyl-7-methoxyisoflavone has been documented to inhibit the enzyme aromatase (CYP19A1), which catalyzes the conversion of androgens to estrogens, and to act as an inhibitor of the transcription factor NF-κB . The 5-methyl substitution distinguishes this compound from 7-methoxyisoflavone, which is primarily characterized as an AMPK activator .

Endocrinology Inflammation Steroid Metabolism

Recommended Research and Industrial Applications for 5-Methyl-7-methoxyisoflavone


Doping Control and Forensic Toxicology Method Development

Given its distinct urinary metabolite profile of eight compounds and documented cross-reactivity with cannabinoid immunoassays, 5-Methyl-7-methoxyisoflavone is a critical reference standard for laboratories developing or validating analytical methods to distinguish supplement use from prohibited substance exposure [1]. Procurement of this compound enables the establishment of specific detection markers and the assessment of false-positive risks in routine screening protocols.

Pharmacokinetic and Drug Metabolism Studies

The demonstrated in vivo metabolism yielding eight distinct metabolites makes this compound a valuable probe for studying phase I and phase II metabolic pathways of synthetic isoflavones in human subjects [1]. Researchers investigating structure-metabolism relationships can use this compound to compare metabolic fate against analogs such as ipriflavone.

In Vitro Cancer Cell Proliferation Studies

For researchers investigating isoflavone-mediated inhibition of colon cancer cell growth, 5-Methyl-7-methoxyisoflavone has established activity in HCT116 cells at concentrations of 10–40 µM . This provides a validated concentration range for clonogenic survival assays in colorectal cancer models.

Aromatase and NF-κB Pathway Research

This compound serves as a tool for studying aromatase inhibition and NF-κB signaling, distinguishing it from structurally related isoflavones that primarily target AMPK . Researchers focused on estrogen biosynthesis or inflammatory transcription factor regulation should consider this specific derivative for pathway interrogation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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